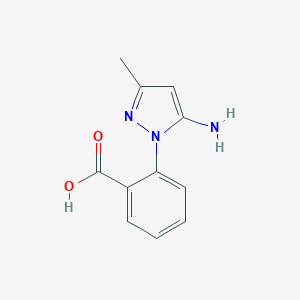
2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to “2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid” often involves multi-component reactions, showcasing the complexity and precision required in chemical synthesis. A notable example includes the synthesis of pyrazole derivatives through one-pot, four-component reactions, highlighting the efficiency and innovative approaches in synthesizing such complex molecules (Xiao, Lei, & Hu, 2011).
Molecular Structure Analysis
The molecular structure of pyrazole-related compounds is characterized by their unique arrangement of nitrogen and carbon atoms, forming a stable yet reactive framework. Studies involving X-ray crystallography have provided detailed insights into the molecular geometry, showcasing the importance of hydrogen bonding and molecular polarity in determining the compound's structural integrity and reactivity (Portilla, Mata, Cobo, Low, & Glidewell, 2007).
Chemical Reactions and Properties
The chemical reactivity of “2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid” and its derivatives can be influenced by various factors, including the presence of functional groups and the molecular structure. These compounds participate in a range of chemical reactions, highlighting their versatility and potential in synthetic chemistry applications. For instance, regioselective synthesis techniques have been developed to introduce specific substitutions on the pyrazole ring, demonstrating the compound's adaptable nature in chemical transformations (Quiroga, Portilla, Abonía, Insuasty, Nogueras, & Cobo, 2007).
科学的研究の応用
Synthesis of Novel Compounds
A notable application of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid and its derivatives in scientific research is in the synthesis of novel compounds with potential biological activities. For instance, a series of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids has been prepared using a solvent-free cyclocondensation process, highlighting an innovative approach to synthesize polyfunctionally substituted pyrazolo[1,5-a]pyrimidines with good to excellent yields. This method emphasizes regiospecificity and efficiency, utilizing intramolecular ring opening in a Michael-type reaction (Quiroga et al., 2007).
Structural and Supramolecular Studies
The structural and supramolecular aspects of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid derivatives have been extensively studied. In one study, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate was linked by hydrogen bonds into a chain structure, while methyl 4-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)benzoate formed sheet structures through hydrogen bonding. These studies provide insights into the hydrogen-bonding capabilities and potential for constructing multidimensional architectures with such molecules (Portilla et al., 2007).
Antimicrobial and Anti-inflammatory Activities
Further research into derivatives of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid has revealed their potential as anti-inflammatory and antimicrobial agents. New substituted thiadiazole pyrazolene anthranilic acid derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities, showcasing the therapeutic potential of these compounds in the treatment of inflammation and pain (Kumar, 2022).
Eco-friendly Synthesis Strategies
An eco-friendly synthesis strategy was developed for new heterocyclic pyrazolic carboxylic α-amino esters, demonstrating the focus on sustainable chemistry. This research highlights the synthesis of α-amino acid derivatives with potential medicinal importance, using environmentally benign methods to access active biomolecules with high yields. The correlation between experimental and computational studies further emphasizes the role of such derivatives in developing new medicinal compounds (Mabrouk et al., 2020).
Molecular Interactions and Biological Activities
Exploring the molecular interactions and biological activities of pyrazole-based drug candidates, in silico studies have been conducted. These studies not only reveal the activity profiles of such compounds but also their interaction behaviors when docked against target proteins, highlighting their potential as therapeutic agents against various bacterial and fungal strains (Shubhangi et al., 2019).
将来の方向性
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . Therefore, the future directions of “2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid” could be in these areas, given its interesting pharmacological properties .
特性
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-6-10(12)14(13-7)9-5-3-2-4-8(9)11(15)16/h2-6H,12H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJZUIGBRUXITD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

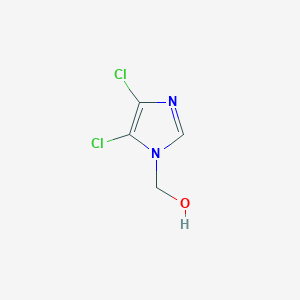
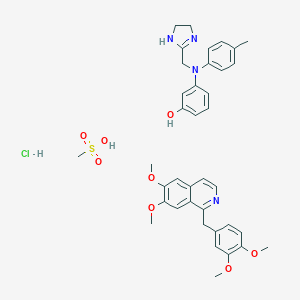
![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)
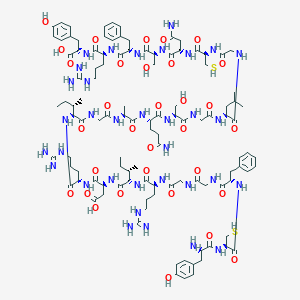

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone](/img/structure/B53333.png)

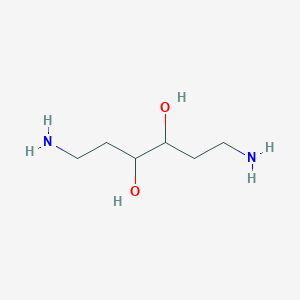
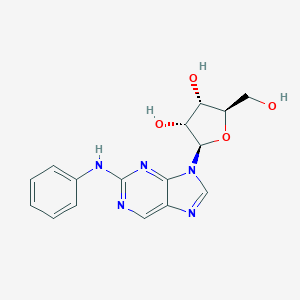

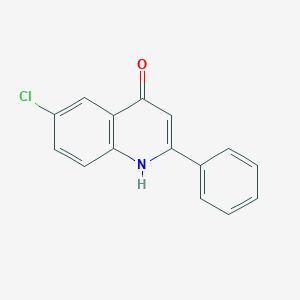
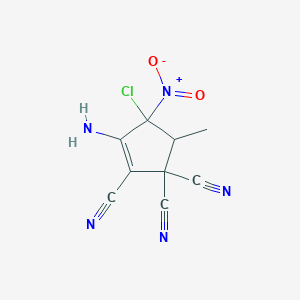

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)